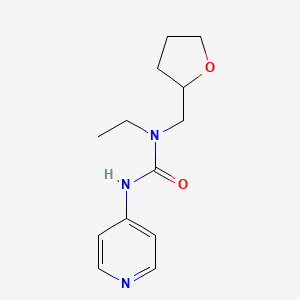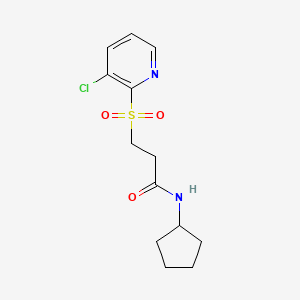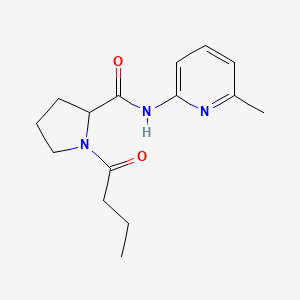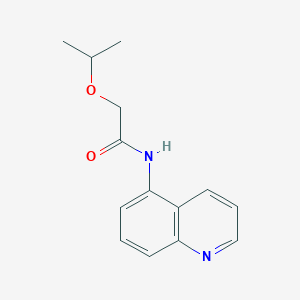
N-cyclopentyl-3-(1,3-thiazol-2-ylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(1,3-thiazol-2-ylsulfonyl)propanamide, commonly known as CP-690,550, is a small molecule that has been extensively studied for its potential use in treating autoimmune diseases. It was first discovered by Pfizer researchers in 2003 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
CP-690,550 works by selectively inhibiting the activity of JAK3, which is involved in the signaling pathway of several cytokines that are important in the immune response. By inhibiting JAK3, CP-690,550 reduces the activity of T cells and other immune cells, which can help to reduce inflammation and prevent damage to tissues.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant effects on the immune system, including reducing the activity of T cells and other immune cells. It has also been shown to reduce the production of several cytokines, including interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. These effects can help to reduce inflammation and prevent damage to tissues in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of CP-690,550 in lab experiments is its specificity for JAK3, which allows researchers to selectively target this pathway without affecting other signaling pathways. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on CP-690,550, including exploring its use in combination with other therapies for autoimmune diseases, investigating its effects on other signaling pathways, and developing new formulations and delivery methods to improve its efficacy and safety. Additionally, further studies are needed to better understand the long-term effects of CP-690,550 on the immune system and its potential for use in other diseases.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, including the condensation of cyclopentylamine with 2-chloroacetyl chloride, followed by the reaction of the resulting product with thioamide and sodium methoxide. The final step involves the reaction of the resulting compound with sulfuric acid to yield CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which play a key role in the immune response.
Propiedades
IUPAC Name |
N-cyclopentyl-3-(1,3-thiazol-2-ylsulfonyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-10(13-9-3-1-2-4-9)5-8-18(15,16)11-12-6-7-17-11/h6-7,9H,1-5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZOMQRLCRINBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCS(=O)(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7530944.png)
![5-Methylsulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530946.png)
![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)


![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)
![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)

![1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B7531014.png)
![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)

